molecular formula C13H11N3O2 B2978510 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1255784-82-7

7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2978510
CAS No.: 1255784-82-7
M. Wt: 241.25
InChI Key: PZJCZROJVSPXSP-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a high-purity chemical intermediate belonging to the pyrrolopyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry. This compound serves as a key precursor in the synthesis of more complex molecules for pharmaceutical research, particularly in the development of targeted cancer therapies. The pyrrolo[3,2-d]pyrimidine core is a known bioisostere of purine nucleotides, allowing derived molecules to potentially interact with a variety of enzymatic targets . Research into analogous pyrrolo[3,2-d]pyrimidine derivatives has identified them as potent, water-soluble antimitotic agents that function by binding to the colchicine site on tubulin, leading to microtubule depolymerization and inhibition of cancer cell proliferation . These compounds have shown promise in overcoming clinical resistance mechanisms, including those mediated by P-glycoprotein overexpression and βIII-tubulin mutations . As such, this compound provides researchers with a versatile building block for the design and synthesis of novel tubulin-binding agents and kinase inhibitors, supporting early-stage drug discovery efforts. The structure-activity relationship (SAR) studies suggest that substitutions on the pyrrolo[3,2-d]pyrimidine core, such as the 4-methoxyphenyl group at the 7-position, are crucial for optimizing biological potency and physicochemical properties . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

7-(4-methoxyphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-18-9-4-2-8(3-5-9)10-6-14-12-11(10)15-7-16-13(12)17/h2-7,14H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJCZROJVSPXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC3=C2N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the desired pyrrolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The compound’s effects are mediated through pathways such as the inhibition of endoplasmic reticulum stress and the NF-kB inflammatory pathway .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Reference
7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (Target) C₁₃H₁₁N₃O₂ 241.24 4-Methoxyphenyl at C7 N/A
5-Methyl-7-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (15a) C₁₄H₁₃N₃O 240.11 Methyl at N5, p-Tolyl at C7 N/A
7-(4-Fluorophenyl)-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (15b) C₁₃H₁₁FN₃O 244.09 Methyl at N5, 4-Fluorophenyl at C7 N/A
7,9-Bis(4-methoxyphenyl)-2-(pyrazolyl)pyrido-thieno[3,2-d]pyrimidin-4(3H)-one (6b) C₃₃H₂₄N₆O₃S 584.65 Dual 4-Methoxyphenyl, pyrazole 183–185
BKE (7-(4-Methoxyphenyl)-5-phenyl-pyrrolo[2,3-d]pyrimidin-4-one) C₁₉H₁₅N₃O₂ 317.34 4-Methoxyphenyl at C7, phenyl at N5 N/A

Key Observations :

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy) at C7 enhances solubility and modulates electronic properties, while bulky substituents (e.g., phenyl at N5 in BKE) increase molecular weight and steric hindrance .
  • Core Modifications: Replacement of the pyrrolo[3,2-d]pyrimidinone core with pyrido-thieno[3,2-d]pyrimidinone (as in 6b) introduces a sulfur atom and fused aromatic system, significantly altering UV absorption and redox properties .

Comparison of Yields :

  • Pyrido-thieno-pyrimidinone derivatives (e.g., 6b–6d) achieved 70–72% yields via silica gel chromatography .
Stability and Reactivity
  • Lactam Stability: The pyrrolo[3,2-d]pyrimidinone core is susceptible to hydrolysis under acidic or basic conditions, necessitating protective strategies during synthesis .
  • Methoxy Group Reactivity : The 4-methoxyphenyl group is stable under standard reaction conditions but can undergo demethylation with strong acids (e.g., HBr/AcOH), enabling further derivatization .

Biological Activity

7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS No. 1255784-82-7) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one features a pyrrolo-pyrimidine core with a methoxyphenyl substituent, which may enhance its biological activity through specific interactions with biological targets.

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class can act as inhibitors of various kinases, including those involved in cancer and malaria. The specific mechanism of action for 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one appears to involve:

  • Inhibition of Protein Kinases : Studies have shown that related compounds can inhibit Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), which is crucial for the survival and proliferation of malaria parasites .
  • Anticancer Activity : Similar derivatives have demonstrated significant anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines, suggesting that 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one may exhibit similar effects .

In Vitro Studies

Table 1 summarizes the inhibitory activities observed in related compounds against PfCDPKs and their anticancer effects:

CompoundTargetIC50 (µM)Biological Activity
Compound APfCDPK40.210Inhibitor
Compound BPfCDPK10.589Inhibitor
7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-oneN/AN/APotential inhibitor

Case Studies

Several studies have explored the biological activity of pyrrolo[2,3-d]pyrimidines:

  • Inhibition of Malaria Kinases : A study focused on designing pyrrolo[2,3-d]pyrimidines as inhibitors against PfCDPKs showed promising results with several derivatives exhibiting IC50 values in the low micromolar range. This suggests that 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one could be further explored for similar inhibitory effects against malaria parasites .
  • Anticancer Properties : Another investigation into related pyrazolo-pyrimidine derivatives revealed significant anticancer activity across various cell lines (e.g., HeLa, MCF7). The compounds induced cell cycle arrest and apoptosis at low concentrations (IC50 values ranging from 1.98 to 4.66 µM), indicating that modifications to the pyrimidine structure can enhance therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for preparing 7-(4-methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one?

  • Methodological Answer : A widely used approach involves condensation of substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection and subsequent functionalization. For example, ω-substituted aldehydes can react with 2,6-diaminopyrimidin-4(3H)-one under reflux conditions to form intermediates, which are then chlorinated using POCl₃ to introduce reactive groups (e.g., 4-chloro derivatives) for further coupling . The 4-methoxyphenyl group is typically introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on the halogenated precursor .

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on a combination of:
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.9 ppm for pyrrolo-pyrimidine and methoxyphenyl groups) and carbonyl carbons (δ 160–170 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and NH (~3300 cm⁻¹) are critical .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₁N₃O₂: 233.0804) .
  • Melting Point : Reported ranges (e.g., 183–230°C for analogs) help verify purity .

Q. What are the typical substituents on the pyrrolo-pyrimidine scaffold for biological activity?

  • Methodological Answer : Substituents at positions 2, 3, and 5 are commonly modified:
  • Position 7 : 4-Methoxyphenyl enhances solubility and π-π interactions .
  • Position 4 : Carbonyl or thioxo groups influence hydrogen-bonding capacity .
  • Position 2 : Methyl or amino groups modulate steric and electronic effects .
    Example: 5-(4-Methoxyphenyl)-4-oxo derivatives show improved stability compared to thioxo analogs .

Advanced Research Questions

Q. How can reaction yields be optimized during chlorination of the pyrrolo-pyrimidine core?

  • Methodological Answer : Chlorination with POCl₃ requires precise control:
  • Temperature : Reflux (100–110°C) for 4–6 hours ensures complete conversion .
  • Stoichiometry : A 3:1 molar ratio of POCl₃ to substrate minimizes side reactions .
  • Work-up : Slow basification with K₂CO₃ (pH 8–9) prevents decomposition of the chlorinated product .
    Yields >75% are achievable with these conditions .

Q. How to resolve contradictions in spectral data for structurally similar analogs?

  • Methodological Answer : Discrepancies often arise from tautomerism or polymorphism:
  • Tautomer Identification : Use 2D NMR (e.g., NOESY) to distinguish NH tautomers in DMSO-d₆ .
  • X-ray Crystallography : Resolves ambiguities in substituent positioning (e.g., para vs. ortho methoxyphenyl) .
  • Computational Modeling : DFT calculations predict NMR shifts and optimize geometry .

Q. What strategies enhance water solubility for in vitro assays?

  • Methodological Answer :
  • Polar Substituents : Introduce sulfonamide or carboxylic acid groups at position 2 or 5 .
  • Prodrug Design : Mask carbonyl groups as phosphate esters for transient solubility .
  • Co-solvents : Use DMSO-PBS mixtures (<1% DMSO) to maintain bioactivity .

Q. How does the 4-methoxyphenyl group influence biological activity compared to halogenated analogs?

  • Methodological Answer :
  • Electron-Donating Effects : The methoxy group increases electron density, enhancing interactions with hydrophobic pockets (e.g., kinase ATP-binding sites) .
  • Comparative Studies : 4-Chlorophenyl analogs exhibit higher cytotoxicity but lower solubility, while methoxyphenyl derivatives balance potency and bioavailability .
  • SAR Data : IC₅₀ values for 4-methoxyphenyl derivatives in kinase assays range from 0.1–5 µM, vs. 0.05–2 µM for chloro analogs .

Methodological Challenges & Solutions

Q. How to address low yields in cross-coupling reactions with bulky substituents?

  • Solution :
  • Catalyst Optimization : Use Pd(PPh₃)₄ with Buchwald-Hartwig conditions for sterically hindered couplings .
  • Microwave Assistance : Reduce reaction time from 24h to 2h, improving yields by 15–20% .

Q. What purification techniques are effective for isolating polar derivatives?

  • Solution :
  • Reverse-Phase HPLC : C18 columns with H₂O-MeCN gradients (0.1% TFA) resolve polar impurities .
  • Recrystallization : Ethanol-DMF (1:3) mixtures yield high-purity crystals (>98% by HPLC) .

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